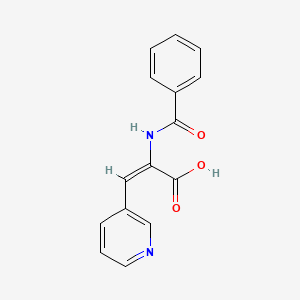

2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid, also known as 2-PFPPA, is a type of organic acid that has been used in scientific research and experiments for many years. It is a white powder that is soluble in water and ethanol, and is considered to be a relatively safe and non-toxic compound. 2-PFPPA has been used in a variety of experiments for its unique properties and potential applications.

Applications De Recherche Scientifique

Chemistry and Properties of Heterocyclic Compounds

Heterocyclic compounds containing pyridine and benzimidazole groups, similar to the structural components of 2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid, are known for their diverse chemical properties and applications. Such compounds are used as ligands in coordination chemistry due to their ability to form complex compounds with metals, exhibiting unique spectroscopic, structural, and magnetic properties. These characteristics make them suitable for various applications, including biological and electrochemical activities, suggesting potential research avenues for the compound in areas such as catalysis and bioactive material development (Boča, Jameson, & Linert, 2011).

Enaminones in Heterocyclic Synthesis

Enaminones, which share functional similarities with the enoic acid moiety of the compound, are versatile intermediates for the synthesis of various heterocycles, including pyridine derivatives. These systems serve as scaffolds for annulation reactions, leading to compounds with significant pharmacological activities. The ability of enaminones to act as nucleophiles and electrophiles in synthetic chemistry highlights potential applications of this compound in the synthesis of biologically active heterocycles (Negri, Kascheres, & Kascheres, 2004).

Pyridine Derivatives in Medicinal Chemistry and Chemosensing

Pyridine derivatives are pivotal in medicinal chemistry and drug discovery, offering a range of biological activities such as antibacterial, anticancer, and anti-inflammatory effects. The structural element of pyridine in this compound suggests potential pharmacological applications, including drug design and chemosensing for various ions and species. This underscores the importance of exploring this compound's bioactive properties and its utility in developing new therapeutic agents or diagnostic tools (Abu-Taweel et al., 2022).

Propriétés

IUPAC Name |

(E)-2-benzamido-3-pyridin-3-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-14(12-6-2-1-3-7-12)17-13(15(19)20)9-11-5-4-8-16-10-11/h1-10H,(H,17,18)(H,19,20)/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGESMGHIJHPTEJ-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33560-99-5 |

Source

|

| Record name | NSC177891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)